molecular formula C5H4N2O B1609217 2-Methyloxazole-4-carbonitrile CAS No. 89282-09-7

2-Methyloxazole-4-carbonitrile

Cat. No.: B1609217
CAS No.: 89282-09-7
M. Wt: 108.1 g/mol
InChI Key: NVFTYSPOXDAKMQ-UHFFFAOYSA-N
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Description

2-Methyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O. It is a derivative of oxazole, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyloxazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins, modulating their activity and influencing downstream signaling events. These interactions are typically mediated through non-covalent bonds, such as hydrogen bonds and van der Waals forces, which allow for reversible binding and regulation of protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse and significant. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Moreover, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolic flux and changes in the levels of various metabolites. These effects are particularly relevant in the context of cancer research, where metabolic reprogramming is a hallmark of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in either inhibition or activation of the target biomolecule’s activity, depending on the context .

For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways.

Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, chronic exposure to this compound can result in sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the generation of reactive metabolites .

Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the oxazole ring, followed by further oxidation and conjugation reactions .

The metabolites of this compound can have different biochemical properties and may interact with other metabolic enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of key metabolites, which can have downstream effects on cellular function and physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxazole-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethanimidic acid, N-(cyanomethyl)-, ethyl ester with ethyl formate. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory synthesis, with additional considerations for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .

Scientific Research Applications

2-Methyloxazole-4-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitrooxazole
  • 2-Methyl-4-oxazolecarboxylic acid
  • 2-Methyl-4-oxazolecarboxamide

Uniqueness

2-Methyloxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFTYSPOXDAKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415959
Record name 2-Methyloxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-09-7
Record name 2-Methyloxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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